molecular formula C12H13NO3 B8631539 2-Tert-butylbenzoxazole-4-carboxylic acid

2-Tert-butylbenzoxazole-4-carboxylic acid

Cat. No.: B8631539
M. Wt: 219.24 g/mol
InChI Key: ZWHDZWOQPGLWCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Tert-butylbenzoxazole-4-carboxylic acid is a useful research compound. Its molecular formula is C12H13NO3 and its molecular weight is 219.24 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

2-tert-butyl-1,3-benzoxazole-4-carboxylic acid

InChI

InChI=1S/C12H13NO3/c1-12(2,3)11-13-9-7(10(14)15)5-4-6-8(9)16-11/h4-6H,1-3H3,(H,14,15)

InChI Key

ZWHDZWOQPGLWCH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC2=C(C=CC=C2O1)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of 2-amino-3-hydroxybenzoic acid hydrobromide (0.30 g, 1.28 mmol) and pivaloyl chloride (0.16 mL, 1.28 mmol) in dichloromethane (10 mL) was added triethylamine (0.72 mL, 5.12 mmol) dropwise, then the reaction mixture was stirred at room temperature for 1 h. The reaction mixture was diluted with dichloromethane, and then washed with 2 N HCl. The aqueous layer was extracted with dichloromethane. The combined organic layers were washed with brine, dried (Na2SO4), filtered and concentrated. The crude product was dissolved in toluene (10 mL) and the solution was treated with p-toluenesulfonic acid monohydrate (240 mg, 1.26 mmol). The reaction mixture was then heated to reflux for 1.5 h. The reaction was cooled to room temperature, poured into water and extracted with ethyl acetate. The organic layer was separated then washed with water, brine, dried (Na2SO4), filtered and concentrated. The crude product was purified by column chromatography (silica gel, 9:1 to 3:1 ethyl acetate/methanol) to afford 2-tert-butylbenzoxazole-4-carboxylic acid (0.15 g, 53%) as a white solid: 1H NMR (300 MHz, DMSO-d6) δ 7.75-7.71 (m, 2H), 7.33 (t, J=7.8 Hz, 1H), 1.45 (s, 9H); MS (ESI+) m/z 220 (M+H).
Name
2-amino-3-hydroxybenzoic acid hydrobromide
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
0.16 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.72 mL
Type
reactant
Reaction Step Two
Quantity
240 mg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

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